![molecular formula C7H10N2O B1589952 3-Amino-5-ethoxypyridine CAS No. 51468-00-9](/img/structure/B1589952.png)
3-Amino-5-ethoxypyridine
Overview
Description
3-Amino-5-ethoxypyridine (3-AEP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a characteristic odor, and is soluble in water and ethanol. 3-AEP is used in the synthesis of pharmaceuticals, agrochemicals, and other products. Its mechanism of action is related to its ability to act as a chelating agent, and it has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug naproxen. In addition, 3-AEP has been studied for its potential applications in biomedical research and biotechnology.
Scientific Research Applications
Synthesis and Reactivity
Reactivity in Brominated Pyridines : 3-Amino-5-ethoxypyridine derivatives, such as 3-acetylamino-5-ethoxypyridine, have been synthesized by transforming 3,5-dibromopyridine using sodium ethylate, ammonia, and acetic anhydride. This indicates the compound's role in organic synthesis, particularly in the modification of brominated pyridines (Hertog, Falter, & Linde, 1948).
Synthesis Methodologies : Studies have explored the synthesis of 2-amino-5-ethoxypyridine, starting from various precursors like 2-aminopyridine and 3-ethoxypyridine. This highlights the compound's relevance in synthetic organic chemistry and the development of different synthesis routes (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Chemical Properties and Derivatives
- Aminations and Rearrangements : Research on the amination of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine, possibly involving pyridyne intermediates, demonstrates the complex reactions and rearrangements that 3-Amino-5-ethoxypyridine can undergo. These studies provide insights into its chemical behavior and potential applications in creating various derivatives (Pieterse & Hertog, 2010).
Potential Therapeutic Uses
- Inhibitors in Pharmacological Research : 3-Amino-5-ethoxypyridine derivatives, such as in the context of 5-lipoxygenase-activating protein (FLAP) inhibitors, have been studied for their potential in treating conditions like asthma. This research demonstrates the compound's relevance in the development of novel therapeutic agents (Stock et al., 2011).
Diverse Applications
Synthesis of Anticancer Agents : The compound has been used in the synthesis of potential anticancer agents, indicating its role in medicinal chemistry and drug development (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Access to Biologically Important Derivatives : Research shows how 3-Amino-5-ethoxypyridine derivatives can be accessed via the reaction of ethoxycarbonylmalonaldehyde with various reagents. This underscores its significance in creating biologically and medicinally relevant compounds (Torii, Inokuchi, & Kubota, 1986).
properties
IUPAC Name |
5-ethoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPHZOGECKLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487044 | |
Record name | 3-Amino-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-ethoxypyridine | |
CAS RN |
51468-00-9 | |
Record name | 3-Amino-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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